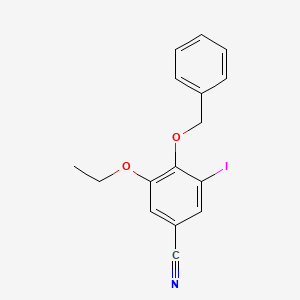![molecular formula C17H20ClN3O B2514657 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine CAS No. 2309257-92-7](/img/structure/B2514657.png)
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders.
Mecanismo De Acción
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the binding of acetylcholine. Activation of this receptor results in the influx of calcium ions, which is important for various cellular processes such as neurotransmitter release and synaptic plasticity. Antagonism of this receptor by 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine results in the inhibition of these processes, leading to the potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the influx of calcium ions in response to acetylcholine, which is consistent with its antagonism of the α7 nicotinic acetylcholine receptor. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for specific targeting of this receptor without affecting other receptors or ion channels. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in in vivo studies.
Direcciones Futuras
There are several future directions for research on 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more soluble analogs of this compound for in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various neurological disorders.
Métodos De Síntesis
The synthesis of 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine involves the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine, followed by reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with 2-bromo-5-methoxypyrimidine to yield the final product. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has been extensively studied for its potential use in various research applications. One of the major areas of research is the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The α7 nicotinic acetylcholine receptor, which is targeted by this compound, is involved in various cognitive and behavioral functions, and dysfunction of this receptor has been implicated in the pathogenesis of these disorders.
Propiedades
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-7-2-1-6-15(16)12-21-10-3-5-14(11-21)13-22-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHILAQFQRLVFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

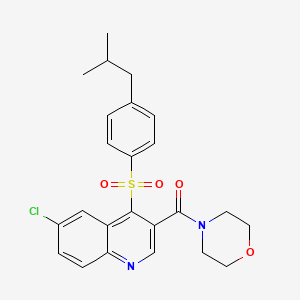
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
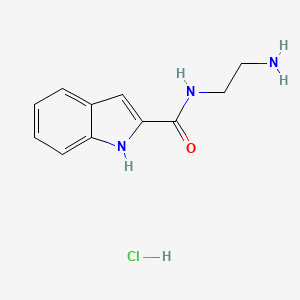



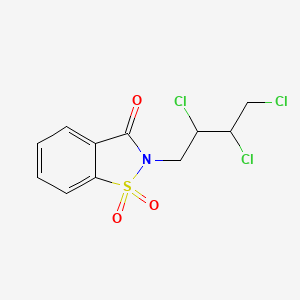
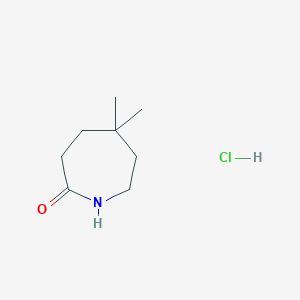
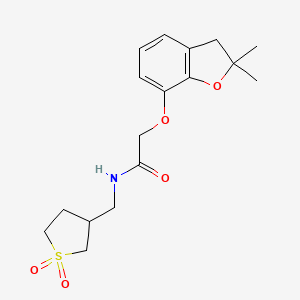
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)

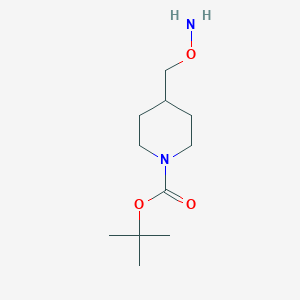
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
